2-[(Dimethylamino)methyl]-4-fluoroaniline
Description
Introduction to 2-[(Dimethylamino)methyl]-4-fluoroaniline
Systematic Nomenclature and Structural Classification
The IUPAC name This compound reflects its substitution pattern on the aniline backbone:
- A primary amine (–NH~2~) at position 1.
- A dimethylaminomethyl group (–CH~2~N(CH~3~)~2~) at position 2.
- A fluorine atom (–F) at position 4.
This trifunctional aromatic amine belongs to the substituted aniline family, characterized by modifications to the benzene ring and amino group. The dimethylamino group introduces steric bulk and electron-donating effects, while fluorine’s electronegativity enhances electrophilic reactivity.
Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C~9~H~13~FN~2~ | |
| CAS Registry Number | 1153396-50-9 | |
| Molecular Weight | 168.21 g/mol | |
| Key Functional Groups | –NH~2~, –F, –CH~2~N(CH~3~)~2~ |
Structurally analogous compounds include 4-fluoroaniline (lacking the dimethylaminomethyl group) and 2-[(diethylamino)methyl]-4-fluoroaniline (with an ethyl-substituted amine). These analogs highlight the role of alkyl chain length in modulating solubility and reactivity.
Historical Context in Fluorinated Aniline Research
Fluorinated anilines emerged as critical intermediates following advancements in aromatic fluorination techniques. Early methods for synthesizing para-fluoroaniline, such as hydrogenation of 4-nitrofluorobenzene, laid the groundwork for more complex derivatives. The development of one-step halogen exchange reactions using hydrogen fluoride and deoxygenating agents (e.g., phosphorus) enabled efficient substitution of nitro and halogen groups.
Milestones in Fluorinated Aniline Chemistry
- 1886 : Isolation of elemental fluorine by Henri Moissan, enabling fluorination studies.
- 1938 : Discovery of polytetrafluoroethylene (PTFE), highlighting fluorine’s material science potential.
- 2007 : Thermochemical studies on fluoroanilines using combustion calorimetry and computational methods.
- 2015 : Palladium-catalyzed arylation methods for fluorinated anilines, improving synthetic accessibility.
The introduction of dimethylaminomethyl groups represents a strategic innovation to enhance solubility and biological activity. For instance, fluorinated anilines with aminoalkyl side chains exhibit improved binding to enzymatic targets compared to non-alkylated analogs.
This compound’s synthesis typically involves multi-step routes starting from halogenated nitrobenzenes, followed by reduction and functional group interconversion. Modern catalytic methods, such as Pd/AdBippyPhos-mediated couplings, offer higher yields and selectivity.
Structure
2D Structure
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYJKNGANRTDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Aromatic Nucleophilic Substitution (SNAr) Approach
Overview:
This method involves the nucleophilic substitution of a fluorinated aromatic precursor with a dimethylaminomethyl nucleophile. It is a common route due to the high reactivity of fluorine as a leaving group in aromatic systems.
- Starting Material: 4-fluoroaniline or a suitably protected precursor such as 4-fluoro-1-nitrobenzene.
- Step 1: Nucleophilic aromatic substitution of the fluorine atom using a methylamine derivative under elevated temperature conditions, often in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).
- Step 2: Introduction of the dimethylamino group via reaction with formaldehyde and dimethylamine (Mannich reaction), which forms the methylaminomethyl substituent at the ortho position relative to the amino group.
| Parameter | Details |
|---|---|
| Solvent | DMF, DMA |
| Temperature | 100-150°C |
| Reaction Time | 12-24 hours |
| Reagents | Formaldehyde, dimethylamine |
- High regioselectivity for ortho substitution.
- Suitable for large-scale synthesis.
- Requires high temperatures.
- Possible side reactions with other nucleophiles.
Fluorination of an Aniline Derivative
Overview:
This approach involves the initial synthesis of a non-fluorinated aniline derivative, followed by selective fluorination at the aromatic ring.
- Step 1: Synthesize 2-aminomethyl-4-aminobenzene via reduction of appropriate nitro intermediates.
- Step 2: Fluorinate the aromatic ring using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to introduce fluorine at the 4-position selectively.
| Parameter | Details |
|---|---|
| Fluorinating Agent | Selectfluor, NFSI |
| Solvent | Acetonitrile or dichloromethane |
| Temperature | 0-25°C |
| Reaction Time | 1-4 hours |
- Mild reaction conditions.
- High regioselectivity with appropriate reagents.
- Requires precise control to avoid polyfluorination.
Multistep Synthesis via Mannich Reaction and Fluorination
Overview:
This method combines the Mannich reaction to introduce the amino methyl group, followed by selective aromatic fluorination.
- Step 1: Prepare the Mannich base by reacting cyclohexanone with formaldehyde and dimethylamine hydrochloride, yielding the corresponding Mannich salt.
- Step 2: Aromatic substitution on the methylated cyclohexanone derivative to incorporate the fluorine atom at the 4-position, often via electrophilic fluorination.
- Step 3: Oxidative or reductive steps to convert the cyclohexanone derivative into the aromatic amine.
Research Data:
A patent describes the synthesis of related compounds, emphasizing the use of formaldehyde and dimethylamine for the methylaminomethyl group, then fluorination for aromatic modification, with purification via crystallization and distillation.
Fluorinated Building Block Approach
Overview:
Utilizes pre-fluorinated aromatic building blocks to assemble the target compound via coupling reactions.
- Step 1: Synthesize or procure 4-fluoroaniline derivatives.
- Step 2: Attach the dimethylaminomethyl group via nucleophilic substitution or Mannich-type reactions.
- Step 3: Final purification involves recrystallization and chromatography to isolate high-purity product.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct SNAr | 4-fluoroaniline | Formaldehyde, dimethylamine | 100-150°C, polar aprotic solvents | High regioselectivity | High temperature required |
| Fluorination | 2-aminomethyl-4-aminobenzene | Selectfluor, NFSI | 0-25°C | Mild, selective | Potential polyfluorination |
| Mannich + Fluorination | Cyclohexanone, formaldehyde, dimethylamine | Fluorinating agents | Reflux, mild | Versatile, adaptable | Multi-step, longer process |
| Building Block Coupling | Pre-fluorinated aromatic | Nucleophiles, coupling agents | Mild to moderate | High purity achievable | Requires access to fluorinated precursors |
Research Findings and Notes
- The synthesis of 2-[(Dimethylamino)methyl]-4-fluoroaniline often involves the strategic use of Mannich reactions to introduce the amino methyl group, followed by aromatic fluorination to achieve the desired substitution pattern.
- Fluorination reactions utilizing electrophilic fluorinating agents such as Selectfluor have been demonstrated to provide high regioselectivity and yields.
- Multistep synthesis pathways, combining Mannich reactions with aromatic fluorination, are well-documented in patent literature, emphasizing the importance of purification steps such as recrystallization and distillation to obtain high-purity compounds.
- The choice of solvent, temperature, and reaction conditions critically influences the selectivity and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-[(Dimethylamino)methyl]-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products: The major products formed from these reactions include various substituted aniline derivatives, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, 2-[(Dimethylamino)methyl]-4-fluoroaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and dyes .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to evaluate their efficacy and safety in treating various diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The dimethylaminomethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The fluorine atom increases its metabolic stability and binding affinity to certain enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Positional Isomerism
- 4-[(Dimethylamino)methyl]-2-fluoroaniline (CAS: 1344353-43-0): A positional isomer with fluorine at the 2-position and dimethylaminomethyl at the 4-position. This isomer exhibits distinct electronic effects, as the fluorine's electron-withdrawing nature at the ortho position may reduce the basicity of the aniline amino group compared to the para-fluorine configuration .
- 2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline (CAS: 1095231-82-5): Features a methylamino (-CH₂NHCH₃) group instead of dimethylaminomethyl.
Substituent Effects
Key Observations :
- Electron-withdrawing groups (e.g., -CF₂H in ) reduce basicity and increase hydrophobicity, whereas electron-donating groups (e.g., -CH₂N(CH₃)₂) enhance solubility in polar solvents.
- Bulky substituents (e.g., diallyl in ) hinder reactivity in nucleophilic reactions compared to smaller groups like -CH₂N(CH₃)₂.
Comparison with Analogues
- N,N-Diallyl-4-fluoroaniline : Synthesized via alkylation of 4-fluoroaniline with allyl trimethylammonium chloride (78% yield) .
- 4-Fluoroaniline Derivatives : Common starting material for synthesizing substituted anilines, as seen in the preparation of antiproliferative agents via Schiff base formation .
Pharmaceutical Potential
- Antiproliferative Activity : Fluorinated anilines are key intermediates in anticancer agents. For example, Schiff bases derived from 4-fluoroaniline exhibit antiproliferative properties .
- Comparative Reactivity: Ethyl 4-(dimethylamino)benzoate (from ) shows higher reactivity in polymerization than 2-(dimethylamino)ethyl methacrylate, suggesting that the position of the dimethylamino group influences crosslinking efficiency.
Material Science
- Resin Cements: Dimethylamino-containing compounds like 2-(dimethylamino)ethyl methacrylate improve the degree of conversion in resin formulations when paired with co-initiators like diphenyliodonium hexafluorophosphate .
Biological Activity
2-[(Dimethylamino)methyl]-4-fluoroaniline, also known by its CAS number 1153396-50-9, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, metabolic pathways, and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound features a fluorine atom substituted at the para position of an aniline ring, which is further substituted with a dimethylaminomethyl group. This unique arrangement contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been studied for its binding affinity to serotonin transporters (SERT), which play a crucial role in neurotransmitter regulation. The compound exhibits high binding affinities (Ki values ranging from 0.03 to 1.4 nM) for SERT, indicating its potential as a ligand for imaging studies in neuroscience .
Metabolic Pathways
Research indicates that compounds similar to this compound undergo metabolic transformations that can affect their pharmacokinetics and toxicity. For instance, studies on 4-fluoroaniline, a related compound, revealed that it is metabolized through hydroxylation pathways, producing metabolites that are excreted via urine as sulfated and glucuronidated forms . This information is crucial for understanding the safety and efficacy profiles of related compounds.
Case Study 1: SERT Imaging Agents
In a study focused on developing SERT imaging agents, derivatives of this compound were synthesized and tested. The results demonstrated significant brain uptake and retention in rat models, particularly in the hypothalamus region, which is rich in SERT binding sites. The hypothalamus-to-cerebellum ratios were notably high (7.8 and 7.7), suggesting the compound's potential for use in positron emission tomography (PET) imaging .
Comparative Analysis
| Compound | Target Activity | Ki Value (nM) | Notes |
|---|---|---|---|
| This compound | SERT Binding | 0.03 - 1.4 | High brain uptake; potential PET agent |
| 4-Fluoroaniline | Metabolic Hydroxylation | N/A | Major urinary metabolites identified |
| Substituted Quinolines | Anticancer Activity | Moderate | Selective against specific cancer lines |
Q & A
Q. What are the recommended synthetic routes for 2-[(Dimethylamino)methyl]-4-fluoroaniline, and how can purity be optimized?
Methodological Answer: The synthesis typically involves introducing the dimethylamino methyl group to 4-fluoroaniline. A Mannich reaction is a viable approach, using formaldehyde and dimethylamine under acidic conditions. For example:
- Step 1: React 4-fluoroaniline with formaldehyde and dimethylamine hydrochloride in ethanol at 60–70°C.
- Step 2: Neutralize the mixture with NaOH and extract with dichloromethane.
- Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Purity Optimization: Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity. Impurities may include unreacted 4-fluoroaniline or over-alkylated byproducts .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR (CDCl₃): Expect signals for aromatic protons (δ 6.5–7.2 ppm), methylene (CH₂N, δ ~3.5 ppm), and dimethylamino (N(CH₃)₂, δ ~2.2 ppm).
- ¹³C NMR: Aromatic carbons (110–150 ppm), CH₂N (~55 ppm), and N(CH₃)₂ (~45 ppm).
- Mass Spectrometry (ESI-MS): Molecular ion [M+H]⁺ at m/z 183.1.
- HPLC: Use a reverse-phase column with UV detection (λ = 254 nm) to assess purity. Retention time varies based on mobile phase (e.g., 8–10 min in 60:40 acetonitrile/water) .
Q. How should this compound be stored to maintain stability, and what degradation products might form under improper conditions?
Methodological Answer:
- Storage: Store in a dark, inert atmosphere (argon) at –20°C to prevent oxidation. Use amber vials to avoid photodegradation.
- Degradation Pathways:
Advanced Research Questions
Q. How does the dimethylamino methyl group influence the electronic and steric properties of 4-fluoroaniline in subsequent reactions?
Methodological Answer:
- Electronic Effects: The dimethylamino group is electron-donating (+I effect), increasing electron density at the aromatic ring. This activates the ring toward electrophilic substitution but deactivates it if steric hindrance dominates.
- Steric Effects: The bulky dimethylamino methyl group directs electrophiles to the meta position relative to the fluorine substituent.
- Experimental Validation: Compare reaction outcomes (e.g., nitration or halogenation) with 4-fluoroaniline and its dimethylamino methyl derivative. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces .
Q. What strategies can resolve contradictory spectroscopic data observed in the characterization of this compound derivatives?
Methodological Answer:
- Scenario 1: Discrepancies in ¹H NMR shifts due to tautomerism or solvent effects.
- Solution: Record spectra in multiple solvents (DMSO-d₆ vs. CDCl₃) and compare with computational predictions (e.g., Gaussian NMR shielding calculations).
- Scenario 2: HPLC peaks suggesting impurities.
- Solution: Use preparative HPLC to isolate impurities and characterize via high-resolution MS and 2D NMR (COSY, HSQC) .
Q. What computational methods are suitable for predicting the reactivity and regioselectivity of this compound in electrophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices (electrophilicity) and local softness parameters to identify reactive sites.
- Transition State Modeling: Use QM/MM methods to model reaction pathways (e.g., bromination at meta vs. para positions).
- Validation: Compare computational predictions with experimental results (e.g., GC-MS analysis of brominated products) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
